molecular formula C20H22N2O3 B7546424 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide

4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B7546424
M. Wt: 338.4 g/mol
InChI Key: FJEJTEUWKPMJQD-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is an organic compound belonging to the class of 1-benzoylpiperidines It is characterized by a piperidine ring substituted at the 1-position with a benzoyl group and a methoxyphenyl group at the nitrogen atom

Properties

IUPAC Name

4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)21-20(24)22-13-11-16(12-14-22)19(23)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJTEUWKPMJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylamine with benzoyl chloride to form 4-methoxyphenylbenzamide. This intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand in receptor studies or as a probe in biochemical assays. . Industrial applications include its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

4-benzoyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as N-(4-methylbenzoyl)-4-benzylpiperidine These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

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